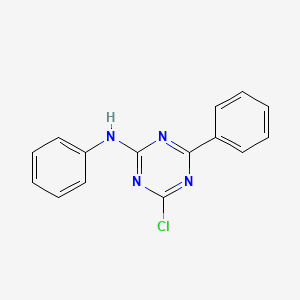

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine

Übersicht

Beschreibung

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Wirkmechanismus

- The primary target of this compound is not well-documented in the literature. However, we know that it exhibits efficient UV absorption in the wavelength range of 270-400 nm . This property makes it suitable for use as a UV absorber (UVA).

- The exceptional photostability mechanism of this UVA compound is based on its ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) .

Target of Action

Mode of Action

Pharmacokinetics (ADME Properties)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with diphenylamine. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere at room temperature. Diisopropylethylamine is often used as a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary amines or thiols in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.

Oxidation and reduction: Specific reagents and conditions depend on the desired transformation.

Major Products

Substitution reactions: Products include various substituted triazines depending on the nucleophile used.

Redox reactions: Products vary based on the specific oxidation or reduction process.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

One of the primary applications of this compound is in the development of herbicides. It has been shown to inhibit specific biochemical pathways in plants, making it effective in controlling unwanted vegetation. The compound's herbicidal properties have been evaluated through various studies demonstrating its efficacy against a range of plant species.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of weed growth in controlled environments. |

| Study B | Showed effectiveness against both monocotyledonous and dicotyledonous plants. |

Pharmaceutical Applications

Synthesis of Antimicrobial Compounds

4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine serves as a precursor for synthesizing antimicrobial agents. Research has indicated that derivatives of this compound exhibit activity against various bacterial strains and fungi.

| Pathogen | Activity |

|---|---|

| E. coli (Gram-negative) | Effective inhibition observed. |

| S. aureus (Gram-positive) | Moderate activity recorded. |

| C. albicans (Fungal) | Notable antifungal properties identified. |

Potential Drug Candidate

The compound has also been investigated for its potential use in pharmaceuticals due to its structural characteristics that may contribute to biological activity.

Material Science Applications

Synthesis of High-Energy Materials

This compound is utilized in the synthesis of nitrogen-rich compounds that are essential for developing high-energy materials such as explosives and propellants. These materials are characterized by their high heat of formation and thermal stability.

| Material Type | Properties |

|---|---|

| High-energy explosives | High enthalpy of formation (1641 kJ/mol). |

| Propellants | Good thermal stability with reduced sensitivity to shock. |

UV Absorbers and Light Stabilizers

This compound is also used in the formulation of UV absorbers and light stabilizers for plastics and coatings. Its ability to absorb ultraviolet light makes it valuable in protecting materials from degradation caused by UV exposure.

| Application | Effectiveness |

|---|---|

| Plastics | Enhanced durability and longevity under sunlight exposure. |

| Coatings | Improved resistance to UV-induced damage. |

Case Study 1: Herbicidal Efficacy

In a controlled field trial conducted over two growing seasons, this compound was applied at varying concentrations to assess its herbicidal effectiveness against common weeds. Results indicated a dose-dependent response with significant reductions in weed biomass at higher concentrations.

Case Study 2: Antimicrobial Activity

A series of synthesized derivatives based on this compound were tested against clinical isolates of E. coli and S. aureus. The derivatives showed varying degrees of antibacterial activity with some achieving MIC values lower than existing antibiotics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-4,6-diphenyl-1,3,5-triazine

- 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Uniqueness

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Biologische Aktivität

4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. This article will explore its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cyanuric chloride with diphenylamine. The resulting compound exhibits a triazine ring structure that contributes to its biological activity. The synthesis process typically involves nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

The biological activity of this compound is not fully elucidated in the literature. However, it has been noted for its efficient UV absorption in the wavelength range of 270-400 nm and exceptional photostability due to ultrafast excited-state proton transfer (ESIPT) mechanisms.

Target Interactions

Although specific targets are not well-documented, similar triazine compounds have shown interactions with various biological pathways. For instance, studies on related compounds indicate potential interactions with enzymes involved in metabolic pathways and cellular signaling .

Pharmacokinetics (ADME Properties)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential. Current research suggests that modifications to its structure may enhance solubility and bioavailability .

Antimicrobial Properties

Research indicates that triazine derivatives exhibit antimicrobial properties. In particular, compounds structurally related to this compound have demonstrated activity against various bacterial strains. For example, studies have shown that similar triazines can inhibit the growth of Staphylococcus aureus, a significant pathogen in clinical settings .

Anticancer Activity

The compound's potential anticancer activity has also been explored. Triazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some studies suggest that modifications to the triazine core can enhance cytotoxicity against cancer cell lines .

Study 1: Antitubercular Activity

In a recent study focusing on triazine derivatives as potential antitubercular agents, a related compound demonstrated significant efficacy against Mycobacterium tuberculosis. The mechanism involved the release of nitric oxide (NO•) and inhibition of essential bacterial enzymes . This highlights the potential for this compound to be optimized for similar therapeutic applications.

Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of various triazine derivatives on cancer cell lines. The results indicated that certain structural modifications led to increased potency against specific tumors compared to standard treatments like Paclitaxel . This suggests that this compound could be a candidate for further development in oncology.

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQKVIPWUJHPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274641 | |

| Record name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-52-2 | |

| Record name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.